N-Methyl-2-(2-oxopiperidin-1-yl)acetamide
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Overview
Description
N-Methyl-2-(2-oxopiperidin-1-yl)acetamide: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of N-Methyl-2-(2-oxopiperidin-1-yl)acetamide: The synthesis of this compound can be achieved through the cyclization of appropriate precursors.
Reduction of Piperidinone Derivatives: Another method involves the reduction of piperidinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-2-(2-oxopiperidin-1-yl)acetamide can undergo oxidation reactions to form corresponding N-oxide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, halogenating agents
Major Products Formed:
Oxidation: N-oxide derivatives
Reduction: Reduced piperidine derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
N-Methyl-2-(2-oxopiperidin-1-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-Methyl-2-(2-oxopiperazin-1-yl)acetamide: This compound is structurally similar but contains a piperazine ring instead of a piperidine ring.
N-Methyl-2-(2-oxopyrrolidin-1-yl)acetamide: This compound has a pyrrolidine ring instead of a piperidine ring.
Uniqueness: N-Methyl-2-(2-oxopiperidin-1-yl)acetamide is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
136228-20-1 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N-methyl-2-(2-oxopiperidin-1-yl)acetamide |
InChI |
InChI=1S/C8H14N2O2/c1-9-7(11)6-10-5-3-2-4-8(10)12/h2-6H2,1H3,(H,9,11) |
InChI Key |
PXUORGZWBOPZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCCCC1=O |
Origin of Product |
United States |
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